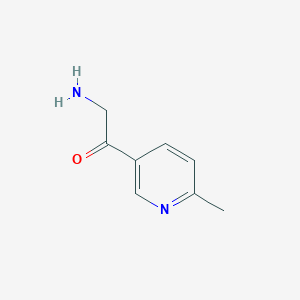

2-AMINO-1-(6-METHYLPYRIDIN-3-YL)ETHAN-1-ONE

Description

Properties

IUPAC Name |

2-amino-1-(6-methylpyridin-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-6-2-3-7(5-10-6)8(11)4-9/h2-3,5H,4,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMRIGWWPDXGPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 1 6 Methylpyridin 3 Yl Ethan 1 One

Retrosynthetic Analysis of the 2-AMINO-1-(6-METHYLPYRIDIN-3-YL)ETHAN-1-ONE Scaffold

Retrosynthetic analysis provides a logical framework for dissecting the target molecule into simpler, commercially available precursors. For this compound, the primary disconnections focus on the formation of the C-N bond of the α-amino group and the C-C bond between the carbonyl carbon and the α-carbon.

A primary retrosynthetic disconnection (Route A) involves the C-N bond, suggesting an amination reaction. This leads back to an α-functionalized ketone, such as 2-bromo-1-(6-methylpyridin-3-yl)ethan-1-one. This intermediate, in turn, can be traced back to the readily available starting material, 1-(6-methylpyridin-3-yl)ethan-1-one (also known as 3-acetyl-6-methylpyridine), via an α-halogenation reaction.

An alternative disconnection (Route B) targets the Cα-C(O) bond. This approach suggests a condensation reaction between a derivative of 6-methylnicotinic acid (e.g., an acid chloride or ester) and a nucleophile that can provide the two-carbon aminoethyl fragment, such as a derivative of aminomethyl magnesium bromide or a related organometallic reagent.

A third strategy (Route C) involves a direct amination of the ketone precursor, 1-(6-methylpyridin-3-yl)ethan-1-one, or its enol/enolate equivalent. This represents a more convergent and modern approach, often involving specialized catalytic systems. These disconnections form the basis for the synthetic methodologies detailed in the subsequent sections.

| Route | Key Disconnection | Precursors | Synthetic Strategy |

| A | Cα-N | 2-Halo-1-(6-methylpyridin-3-yl)ethan-1-one, Amine Source | α-Halogenation followed by Nucleophilic Amination |

| B | Cα-C(O) | 6-Methylnicotinic Acid Derivative, C2-Aminonucleophile | Acylation/Condensation |

| C | Cα-H | 1-(6-Methylpyridin-3-yl)ethan-1-one, Aminating Agent | Direct Electrophilic or Reductive Amination |

Classical and Established Synthetic Routes

Traditional methods for the synthesis of α-amino ketones provide robust and well-documented pathways to the target compound.

Approaches via α-Halogenation and Subsequent Amination of Ketones

This is one of the most established methods for preparing α-amino ketones. The synthesis commences with the α-halogenation of the ketone precursor, 1-(6-methylpyridin-3-yl)ethan-1-one.

Step 1: α-Halogenation The α-carbon of 1-(6-methylpyridin-3-yl)ethan-1-one is activated by the adjacent carbonyl group, making it susceptible to electrophilic halogenation. The reaction is typically performed under acidic conditions to promote enol formation, which is the reactive intermediate. nih.gov Bromine in acetic acid or the use of reagents like N-bromosuccinimide (NBS) or pyridine (B92270) hydrobromide perbromide are common choices for this transformation. nih.gov The reaction yields the intermediate 2-bromo-1-(6-methylpyridin-3-yl)ethan-1-one.

Step 2: Amination The resulting α-bromo ketone is a potent electrophile. Subsequent reaction with an amine source via nucleophilic substitution introduces the desired amino group. Various aminating agents can be employed, including ammonia (B1221849), ammonium (B1175870) hydroxide, or protected amine equivalents like hexamethylenetetramine (in the Delepine reaction) followed by acidic hydrolysis. The choice of the aminating agent and reaction conditions is crucial to minimize side reactions, such as over-alkylation.

| Step | Reaction | Typical Reagents | Product |

| 1 | α-Bromination | Br₂, Acetic Acid; N-Bromosuccinimide (NBS) | 2-Bromo-1-(6-methylpyridin-3-yl)ethan-1-one |

| 2 | Nucleophilic Amination | NH₃, NH₄OH; Hexamethylenetetramine | This compound |

Strategies Involving Pyridine Ring Functionalization and Side-Chain Construction

This approach builds the target molecule by first establishing the substituted pyridine ring and then constructing the 2-aminoethan-1-one side chain. The key starting material for the pyridine core is often 6-methylnicotinic acid or its ester derivatives.

One plausible route involves the conversion of methyl 6-methylnicotinate to 3-acetyl-6-methylpyridine. This can be achieved through a gas-phase reaction with acetic acid over a suitable catalyst, such as titanium dioxide-based systems. google.comgoogle.comprepchem.comepo.org Once the ketone 1-(6-methylpyridin-3-yl)ethan-1-one is synthesized, the amino group can be introduced using the α-halogenation and amination sequence described in section 2.2.1.

Alternatively, the side chain can be constructed via a condensation reaction. For instance, the ester of 6-methylnicotinic acid can be condensed with a reagent like N-methoxy-N-methylacetamide in the presence of a strong base to form a Weinreb amide, which can then be treated with a methyl organometallic reagent to yield the ketone.

Synthesis from Precursors with Pre-existing Carbonyl or Amino Functionalities

Synthesizing the target compound can also be achieved by starting with precursors that already contain either the amino or the carbonyl group. For instance, a derivative of the amino acid glycine could be used as the source for the α-aminoacetyl moiety. The N-protected glycine could be converted to its acid chloride and then used in a Friedel-Crafts type acylation of 2-methylpyridine, although directing the acylation to the 5-position can be challenging.

A more controlled approach would involve the coupling of an N-protected amino acid with an organometallic derivative of 6-methylpyridine. For example, lithiation of a halogenated 6-methylpyridine followed by reaction with an activated derivative of an N-protected amino acid could potentially form the desired carbon skeleton.

Modern and Emerging Synthetic Approaches

Recent advances in organic synthesis, particularly in catalysis, offer more efficient and stereocontrolled routes to α-amino ketones.

Catalytic Asymmetric Synthesis of Chiral this compound and its Stereoisomers

The synthesis of enantiomerically pure α-amino ketones is of significant interest, as chirality is a key factor in the biological activity of many pharmaceutical compounds. nih.govrsc.org Modern catalytic methods allow for the direct and highly enantioselective introduction of the amino group.

One of the most promising methods is the direct asymmetric reductive amination (DARA) of the ketone precursor, 1-(6-methylpyridin-3-yl)ethan-1-one. acs.orgnih.gov This reaction involves the condensation of the ketone with an ammonia source (like an ammonium salt) to form an enamine or imine intermediate in situ, which is then asymmetrically reduced by a chiral catalyst in the presence of a reductant (e.g., H₂). Chiral ruthenium and iridium complexes, often with BINAP or other chiral phosphine (B1218219) ligands, have proven highly effective for the asymmetric reductive amination of various aryl and heteroaryl ketones, including substituted acetylpyridines. acs.orgacs.orgrsc.orgrsc.org This one-pot procedure is highly atom-economical and can provide direct access to the chiral amine product with high enantiomeric excess (ee).

Another modern approach is the catalytic enantioselective α-amination of ketone derivatives. This can involve the reaction of a silyl enol ether derived from 1-(6-methylpyridin-3-yl)ethan-1-one with an electrophilic nitrogen source, catalyzed by a chiral transition metal complex, such as those based on rhodium(II). acs.org Alternatively, racemic α-halo ketones can undergo kinetic resolution via reaction with an azide source under phase-transfer catalysis using a chiral quaternary ammonium salt, providing access to chiral α-azido ketones which are precursors to the desired α-amino ketones. acs.org

These modern catalytic methods represent the state-of-the-art in the synthesis of chiral α-amino ketones and are highly applicable to the preparation of enantiopure stereoisomers of this compound.

| Method | Catalyst/Reagent Type | Key Features | Potential ee |

| Direct Asymmetric Reductive Amination (DARA) | Chiral Ru or Ir complexes (e.g., Ru(OAc)₂{(S)-binap}) | One-pot, atom-economical, uses H₂ as reductant | High (>95%) acs.orgnih.gov |

| Catalytic α-Amination of Silyl Enol Ethers | Chiral Rh(II) catalysts | Uses electrophilic amine source | Good to Excellent (80-95%) acs.org |

| Phase-Transfer Catalyzed Azidation | Chiral Quaternary Ammonium Salts | Kinetic resolution of racemic α-halo ketones | Excellent (>97%) acs.org |

Chemoenzymatic or Biocatalytic Pathways for Selective Functionalization

The integration of biological catalysts, such as enzymes, into synthetic routes offers significant advantages in terms of selectivity and sustainability. While specific literature on the direct biocatalytic synthesis of this compound is not extensively detailed, the synthesis of structurally similar chiral amines and 1,2-amino alcohols through enzymatic processes provides a strong precedent for its potential. researchgate.netnih.gov

One of the most promising biocatalytic approaches for synthesizing α-amino ketones is the use of transaminases (TAs). These enzymes can catalyze the asymmetric amination of a corresponding ketone precursor, 1-(6-methylpyridin-3-yl)ethane-1,2-dione, or a related α-hydroxy ketone. This method is highly valued for its potential to produce enantiomerically pure amines under mild, aqueous reaction conditions. researchgate.net Imine reductases (IREDs) also present a powerful tool for the reductive amination of ketones, offering a one-step approach to chiral secondary amines from achiral starting materials. researchgate.net The application of IREDs could significantly shorten traditional multi-step chemical syntheses. researchgate.net

Flow Chemistry and Continuous Processing for Efficient Synthesis

Flow chemistry, or continuous processing, has emerged as a superior alternative to traditional batch processing for the synthesis of many chemical compounds, including pyridine derivatives. researchgate.netresearchgate.net This technology utilizes microreactors or packed-bed reactors to perform chemical reactions in a continuous stream, offering enhanced control over reaction parameters such as temperature, pressure, and residence time. researchgate.net

The primary advantages of employing flow chemistry for the synthesis of this compound include:

Improved Safety: Continuous processing minimizes the volume of hazardous reagents and intermediates at any given time, significantly reducing the risks associated with explosive or unstable compounds. uc.pt

Enhanced Efficiency and Yield: The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, leading to faster reaction times, higher conversions, and often, improved yields compared to batch reactors. researchgate.netresearchgate.net

Scalability: Scaling up production in a flow system is typically achieved by extending the operation time or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors.

Automation and Integration: Flow systems can be readily automated and integrated into multi-step synthetic sequences, allowing for the telescoping of reactions without the need to isolate intermediates. uc.pt

Optimization of Reaction Conditions and Process Efficiency

Yield Enhancement and Side Product Minimization

Optimizing reaction conditions is critical for maximizing the yield of this compound while minimizing the formation of unwanted byproducts. Research into the synthesis of the structurally related compound, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, provides valuable insights into this process. A key challenge in these syntheses is the formation of process impurities that can be difficult to remove, often requiring multiple recrystallizations that lead to significant yield losses. google.com

Key strategies for optimizing the synthesis include:

Catalyst and Ligand Selection: In cross-coupling reactions, the choice of catalyst and ligand is crucial. For instance, in a palladium-catalyzed synthesis, using a specific ligand like Xantphos with a palladium(II) acetate precursor has been shown to achieve high yields, often exceeding 90%. google.comchemicalbook.com

Control of Reagent Stoichiometry and Addition: The molar ratio of reactants and the rate of their addition can dramatically impact the reaction outcome. Simultaneous and slow dosing of reagents can help maintain low concentrations of reactive species, thereby suppressing the formation of side products like the "408" impurity (1-(6-methylpyridin-3-yl)-2-({4-[2-(6-methylpyridin-3-yl)-2-oxoethyl]phenyl}sulfonyl)ethanone) noted in related syntheses. google.com

Temperature and Time: Reaction temperature and duration must be carefully controlled. For example, conducting a reaction at 85-100 °C for 18-20 hours has been found to be optimal for certain coupling reactions, leading to yields around 89%. google.com

The following interactive table summarizes optimization parameters from the synthesis of a related compound, which can be adapted for the target molecule.

| Parameter | Condition | Outcome | Molar Yield | Purity | Reference |

| Reagent Addition | Simultaneous dosing over 1 hour at 65-70°C | Reduced "408" impurity to 0.21% | 78% | 96.9% | google.com |

| Catalyst System | Pd(acac)2 / Xantphos in NMP | Quantitative conversion | 91% | N/A | chemicalbook.com |

| Temperature | 100 °C for 18 hours | High selectivity | 91% | N/A | chemicalbook.com |

| Purification | Recrystallization from N,N'-dimethylformamide | High purity final product | 88% (recovery) | N/A | google.com |

| Oxidation Step | H2O2 in Acetic/Methanesulfonic acid at 20-25°C | High conversion to sulfone | 94% | 97.5% | google.com |

This data is based on the synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone and serves as a model for optimizing the synthesis of the title compound.

Green Chemistry Principles in Synthetic Route Design

Applying the principles of green chemistry is essential for developing sustainable and environmentally responsible synthetic processes. mdpi.com The goal is to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govmdpi.com

Key green chemistry considerations for the synthesis of this compound include:

Waste Prevention: Designing syntheses with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, is a primary goal. One-pot protocols are particularly effective as they avoid work-ups and intermediate purifications, significantly reducing waste. nih.govunibo.it

Safer Solvents and Auxiliaries: The choice of solvent is critical. Whenever possible, hazardous solvents like N,N-dimethylformamide (DMF) should be replaced with greener alternatives such as ethyl acetate or, ideally, water. unibo.it Solvent-free reactions, conducted by grinding reagents together at room temperature, represent an ideal approach, as demonstrated in the synthesis of other nitrogen-containing heterocycles. nih.gov

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Catalysts are used in small amounts and can be recycled, reducing waste. nih.govchemicalbook.com Biocatalysis, as discussed in section 2.3.2, offers an exceptionally green option, with enzymes operating under mild conditions in aqueous media. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Flow chemistry can contribute to energy efficiency by providing better heat transfer, which can lower the required reaction temperatures or shorten reaction times. researchgate.net

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally benign.

Based on a comprehensive search of publicly available scientific databases and literature, there is currently no specific experimental data for the advanced structural elucidation and conformational analysis of the chemical compound This compound .

The detailed analysis requested in the outline, including X-ray crystallography, multi-dimensional NMR spectroscopy, vibrational spectroscopy, and chiroptical spectroscopy, requires access to primary research data that does not appear to have been published for this specific molecule.

While information exists for structurally related compounds, the strict adherence to the subject compound as per the instructions means that an article based on the provided outline cannot be generated with the required scientific accuracy and detail. The foundational experimental findings necessary to populate the specified sections and subsections are not available in the public domain.

Therefore, it is not possible to create the requested article at this time.

Advanced Structural Elucidation and Conformational Analysis of 2 Amino 1 6 Methylpyridin 3 Yl Ethan 1 One

Spectroscopic Investigations of Electronic Structure

The electronic structure of a molecule, which encompasses the arrangement and energy levels of its electrons, is fundamental to understanding its chemical behavior, reactivity, and physical properties. Spectroscopic techniques that probe these electronic characteristics are therefore indispensable tools in the detailed analysis of novel compounds such as 2-AMINO-1-(6-METHYLPYRIDIN-3-YL)ETHAN-1-ONE. Through methods like UV-Visible and Photoelectron spectroscopy, it is possible to elucidate the nature of electronic transitions, the extent of electron conjugation, and the distribution of electron density within the molecule.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation

UV-Visible spectroscopy is a powerful technique for investigating the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. elte.hulibretexts.org The absorption of photons in this energy range promotes electrons from lower energy molecular orbitals (often the highest occupied molecular orbital, or HOMO) to higher energy ones (such as the lowest unoccupied molecular orbital, or LUMO). libretexts.org The wavelengths at which these absorptions occur, and their intensities, provide valuable insights into the molecule's electronic structure, particularly the presence of chromophores and the extent of conjugation.

For this compound, the key structural components expected to give rise to UV-Visible absorption are the pyridine (B92270) ring and the carbonyl group (C=O). The pyridine ring, an aromatic system, contains π electrons that can undergo π → π* transitions. uzh.chpharmatutor.org These transitions are typically characterized by strong absorption bands. The carbonyl group also possesses π electrons and non-bonding (n) electrons on the oxygen atom, allowing for both π → π* and n → π* transitions. elte.hupharmatutor.org

The n → π* transitions are generally of lower energy (occur at longer wavelengths) and have a lower molar absorptivity (intensity) compared to π → π* transitions. pharmatutor.orgyoutube.com The presence of the amino group (-NH2) and the methyl group (-CH3) on the pyridine ring can also influence the electronic transitions. The amino group, with its lone pair of electrons, can act as an auxochrome, potentially causing a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity).

The conjugation between the pyridine ring and the carbonyl group is a critical factor in determining the absorption spectrum. This conjugation delocalizes the π electrons over a larger system, which generally lowers the energy gap between the HOMO and LUMO. libretexts.org Consequently, less energy is required to excite an electron, resulting in absorption at longer wavelengths. The specific solvent used for analysis can also impact the spectrum, particularly for n → π* transitions, where polar solvents can lead to a hypsochromic shift (a shift to shorter wavelengths). youtube.com

A hypothetical UV-Visible absorption spectrum for this compound would likely exhibit distinct bands corresponding to these transitions. A detailed analysis of the peak positions (λmax) and their corresponding molar absorptivities (ε) would provide a comprehensive picture of the electronic environment within the molecule.

Table 1: Anticipated Electronic Transitions for this compound

| Transition Type | Associated Chromophore(s) | Expected Wavelength Range (nm) | Expected Molar Absorptivity (ε) |

| π → π | Pyridine ring, Carbonyl group | 200-300 | High (>10,000 L mol⁻¹ cm⁻¹) |

| n → π | Carbonyl group | 300-400 | Low (<1,000 L mol⁻¹ cm⁻¹) |

Note: The values in this table are estimations based on general principles of UV-Visible spectroscopy and may vary depending on experimental conditions such as solvent and pH.

Photoelectron Spectroscopy (e.g., XPS, UPS) for Electron Distribution and Bonding Character

Photoelectron spectroscopy (PES) provides a more direct probe of the electronic structure of a molecule by measuring the kinetic energies of electrons ejected upon ionization by high-energy photons. X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are two variants of this technique that offer complementary information.

XPS, which utilizes X-rays, is primarily used to investigate the core-level electrons of the constituent atoms. The binding energies of these core electrons are sensitive to the chemical environment of the atom. For this compound, XPS would be instrumental in determining the different chemical states of carbon, nitrogen, and oxygen. For instance, the carbon atoms in the methyl group, the pyridine ring, and the carbonyl group would exhibit slightly different C 1s binding energies. Similarly, the nitrogen atom in the pyridine ring and the amino group would have distinct N 1s binding energies. diva-portal.org The O 1s spectrum would provide information about the carbonyl oxygen. This data allows for a detailed mapping of the electron distribution and can confirm the presence of different functional groups.

UPS, which employs ultraviolet radiation, probes the valence electrons involved in chemical bonding. The resulting spectrum provides a direct image of the molecular orbital energy levels. By analyzing the ionization energies, one can gain insights into the bonding character of the orbitals (bonding, non-bonding, or anti-bonding). For the target compound, UPS could help to identify the energies of the π orbitals of the pyridine ring and the carbonyl group, as well as the non-bonding orbital of the carbonyl oxygen and the amino nitrogen. This information is crucial for understanding the molecule's reactivity and its interactions with other chemical species.

Table 2: Expected Core-Level Binding Energy Regions for this compound in XPS

| Element | Core Level | Expected Chemical Environments | Anticipated Binding Energy Range (eV) |

| Carbon | C 1s | C-C (methyl), C-C/C-N (pyridine), C=O (carbonyl) | 284 - 288 |

| Nitrogen | N 1s | C-N (pyridine), C-NH2 (amino) | 399 - 402 |

| Oxygen | O 1s | C=O (carbonyl) | 531 - 533 |

Note: These are approximate binding energy ranges and can be influenced by factors such as sample charging and surface contamination.

Chemical Reactivity and Transformation Chemistry of 2 Amino 1 6 Methylpyridin 3 Yl Ethan 1 One

Reactions Involving the α-Amino Ketone Moiety

The α-amino ketone functional group is a versatile building block in organic synthesis, primarily due to the reactivity of its carbonyl and primary amino groups. nih.gov These sites allow for a wide range of chemical modifications, making compounds like 2-amino-1-(6-methylpyridin-3-yl)ethan-1-one valuable intermediates.

Nucleophilic Additions to the Carbonyl Group (e.g., Reduction, Organometallic Additions)

The carbonyl carbon in this compound is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. masterorganicchemistry.comsavemyexams.com This reaction, known as nucleophilic addition, transforms the hybridization of the carbonyl carbon from sp² to sp³ and its geometry from trigonal planar to tetrahedral. masterorganicchemistry.com

Reduction: The ketone can be reduced to a secondary alcohol, forming the corresponding amino alcohol, 2-amino-1-(6-methylpyridin-3-yl)ethan-1-ol. This transformation is typically achieved using hydride reagents. The choice of reagent can influence the stereochemical outcome if a chiral center is formed.

| Reagent | Product | Typical Conditions |

| Sodium borohydride (B1222165) (NaBH₄) | 2-amino-1-(6-methylpyridin-3-yl)ethan-1-ol | Methanol or ethanol, room temperature |

| Lithium aluminum hydride (LiAlH₄) | 2-amino-1-(6-methylpyridin-3-yl)ethan-1-ol | Anhydrous ether or THF, followed by aqueous workup |

| Catalytic Hydrogenation (H₂/catalyst) | 2-amino-1-(6-methylpyridin-3-yl)ethan-1-ol | Pt, Pd, or Ni catalyst, elevated pressure |

Organometallic Additions: The addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), to the carbonyl group results in the formation of a tertiary alcohol after an acidic workup. This reaction creates a new carbon-carbon bond. masterorganicchemistry.com For example, reaction with methylmagnesium bromide would yield 2-amino-1-(6-methylpyridin-3-yl)propan-1-ol. The reactivity of these strong nucleophiles is generally irreversible. masterorganicchemistry.com

Reactions of the Primary Amino Group (e.g., Acylation, Alkylation, Schiff Base Formation)

The primary amino group possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic and basic. msu.edu This allows it to react with a variety of electrophiles.

Acylation: The amino group can be readily acylated by reacting with acid chlorides or anhydrides to form amides. libretexts.org For instance, treatment with acetyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) would yield N-(2-(6-methylpyridin-3-yl)-2-oxoethyl)acetamide. This reaction is often used to protect the amino group.

Alkylation: As a nucleophile, the primary amine can undergo Sₙ2 reactions with alkyl halides. uomustansiriyah.edu.iq However, this reaction is often difficult to control, as the resulting secondary amine is typically more nucleophilic than the starting primary amine, leading to polyalkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. uomustansiriyah.edu.iq To achieve mono-alkylation, reductive amination is a more effective method.

Schiff Base Formation: The primary amino group condenses with aldehydes or ketones in a reversible, acid-catalyzed reaction to form imines, also known as Schiff bases. libretexts.orglibretexts.org The reaction with acetone, for example, would yield (E)-1-(6-methylpyridin-3-yl)-2-((propan-2-ylidene)amino)ethan-1-one. The formation of imines is generally most efficient at a pH around 5. libretexts.org

| Reaction Type | Electrophile Example | Product Example |

| Acylation | Acetyl chloride | N-(2-(6-methylpyridin-3-yl)-2-oxoethyl)acetamide |

| Alkylation | Methyl iodide | Mixture of mono-, di-, and trimethylated amines |

| Schiff Base Formation | Acetone | (E)-1-(6-methylpyridin-3-yl)-2-((propan-2-ylidene)amino)ethan-1-one |

Condensation Reactions Leading to Heterocyclic Systems

The bifunctional nature of α-amino ketones makes them valuable precursors for the synthesis of various heterocyclic compounds. The amino and ketone groups can react intramolecularly or with external reagents to form rings. For instance, condensation with 1,3-dicarbonyl compounds can lead to the formation of substituted pyrroles. Reaction with β-ketoesters can be a pathway to synthesize substituted dihydropyrazinones or other nitrogen-containing heterocycles. These transformations are crucial in medicinal chemistry for building complex molecular scaffolds.

Transformations of the Pyridine Ring System

The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. uoanbar.edu.iqyoutube.com This electronic nature deactivates the ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution. almerja.netwikipedia.org

Electrophilic and Nucleophilic Aromatic Substitutions on the Pyridine Ring

Electrophilic Aromatic Substitution (EAS): The pyridine ring is significantly less reactive towards electrophiles than benzene. uoanbar.edu.iq Reactions like nitration, sulfonation, and halogenation require harsh conditions. almerja.net The nitrogen atom, especially under the acidic conditions often required for EAS, becomes protonated, further deactivating the ring. wikipedia.org When substitution does occur, it is directed primarily to the C-3 and C-5 positions, as attack at these positions avoids placing a positive charge on the electronegative nitrogen atom in the resonance intermediates. uoanbar.edu.iq For this compound, the existing substituents (methyl at C-6 and the aminoethanone chain at C-3) will influence the regioselectivity of any potential EAS. The methyl group is weakly activating, while the acyl group is deactivating.

Nucleophilic Aromatic Substitution (SₙAr): The pyridine ring is activated towards nucleophilic attack, particularly at the C-2, C-4, and C-6 positions (ortho and para to the nitrogen). stackexchange.comyoutube.com This is because the electronegative nitrogen can stabilize the negative charge of the Meisenheimer-like intermediate. stackexchange.com In the case of this compound, the ring does not possess a good leaving group at these activated positions, making a direct SₙAr reaction unlikely. However, reactions like the Chichibabin amination, which uses a strong nucleophile like sodium amide to displace a hydride ion, could potentially introduce an amino group at the C-2 or C-4 position under forcing conditions. wikipedia.org

Oxidation and Reduction Chemistry of the Pyridine Nucleus

Oxidation: The pyridine ring itself is generally resistant to oxidation. However, the side-chain methyl group can be oxidized. Under strong oxidizing conditions, such as with potassium permanganate (B83412) (KMnO₄), the methyl group can be converted to a carboxylic acid, yielding 5-(2-aminoacetyl)pyridine-2-carboxylic acid. acs.org Additionally, the pyridine nitrogen can be oxidized to an N-oxide using reagents like peroxy acids (e.g., m-CPBA). almerja.net Pyridine N-oxides exhibit different reactivity patterns in substitution reactions compared to the parent pyridine. almerja.net

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring via catalytic hydrogenation under high pressure and temperature, using catalysts like platinum, palladium, or Raney nickel. uoanbar.edu.iqclockss.org This would convert this compound into 2-amino-1-(6-methylpiperidin-3-yl)ethan-1-one. This reduction eliminates the aromaticity of the ring, transforming it into a cyclic secondary amine. uoanbar.edu.iq

Metal-Catalyzed Cross-Coupling Reactions at Pyridine Substituents

Direct metal-catalyzed cross-coupling reactions on the pyridine ring of this compound itself have not been extensively reported. However, the synthesis of precursors and analogues often involves such reactions. The pyridine ring can be functionalized prior to the introduction of the aminoethanone side chain. For instance, palladium-catalyzed reactions are pivotal in forming C-C and C-N bonds with pyridine scaffolds. nih.govresearchgate.net

A common strategy involves using a halogenated pyridine derivative, such as 3-halo-2-methylpyridine, as a substrate for cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions. These reactions would install the desired substituent at a specific position before subsequent chemical transformations to yield the final product.

For example, a related compound, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, a key intermediate in the synthesis of the COX-2 inhibitor Etoricoxib, is prepared via a palladium-catalyzed cross-coupling reaction. google.comgoogle.com In a patented process, 1-(6-methylpyridin-3-yl)ethanone is coupled with 4-bromophenyl-methyl sulfone using a palladium catalyst like Pd(acac)₂ with a phosphine (B1218219) ligand such as Xantphos. google.com This demonstrates the viability of cross-coupling at the pyridine core, a strategy that could be adapted for analogues of this compound.

The amino group on a pyridine ring can also act as a directing group in certain transition metal-catalyzed C-H activation and functionalization reactions, facilitating the formation of new bonds at adjacent positions. rsc.orgnih.gov

Mechanistic Investigations of Key Transformations

Detailed mechanistic studies specifically for reactions involving this compound are not available in the surveyed literature. However, the mechanisms of the reactions its functional groups undergo are well-understood in organic chemistry.

Reaction Pathway Elucidation and Intermediates Characterization

Elucidating the reaction pathways for transformations of this compound would involve standard physical organic chemistry techniques. For instance, in a derivatization reaction such as the acylation of the primary amine, the mechanism is a nucleophilic addition-elimination.

Hypothetical Reaction Pathway Analysis:

Intermediate Identification: For a given transformation, intermediates could be detected and characterized using spectroscopic methods. For example, in a condensation reaction at the ketone, an intermediate carbinolamine might be observable under specific conditions using Nuclear Magnetic Resonance (NMR) or infrared (IR) spectroscopy.

Isotopic Labeling: To confirm the origin of atoms in the product, isotopic labeling studies could be employed. For example, using ¹⁸O-labeled water in a hydrolysis reaction would help trace the oxygen atom's path.

Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for mapping reaction coordinates, calculating transition state energies, and predicting the most likely reaction pathways. Such studies can provide insights into the electronic and steric effects of the 6-methylpyridine moiety on the reaction mechanism.

Kinetic and Thermodynamic Analyses of Reactions

Specific kinetic and thermodynamic data for reactions of this compound are not published. Such analyses would be crucial for optimizing reaction conditions and understanding the compound's stability and reactivity profile.

Methods for Analysis:

Kinetic Analysis: The rate of a reaction, such as the formation of a Schiff base from the amino ketone, could be monitored over time using techniques like UV-Vis spectroscopy (if the product has a distinct chromophore) or HPLC to determine the reaction order, rate constant, and activation energy.

Thermodynamic Analysis: The equilibrium constant for a reversible reaction could be determined by measuring the concentrations of reactants and products at equilibrium. This would allow for the calculation of the Gibbs free energy change (ΔG), providing information on the spontaneity and position of equilibrium of the reaction. For example, the formation of hydrates or hemiacetals at the ketone carbonyl could be studied to determine their thermodynamic stability.

Derivatization Strategies for Analogues with Modified Chemical Properties

The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a wide range of analogues with potentially altered physical, chemical, and biological properties. Derivatization can target the primary amine, the ketone, or the pyridine ring system.

The primary amino group is a key site for derivatization. Reagents that react with primary amines can be used to introduce a variety of functional groups, which can alter properties like solubility, polarity, and the ability to participate in hydrogen bonding. nih.govmdpi.com

Below is a table outlining potential derivatization strategies:

| Target Functional Group | Reaction Type | Reagent(s) | Resulting Analogue Class | Modified Properties |

| Primary Amine | Acylation | Acid chlorides, Anhydrides | Amides | Increased stability, altered polarity and hydrogen bonding capability. |

| Alkylation | Alkyl halides | Secondary/Tertiary Amines | Increased basicity, altered nucleophilicity and steric profile. | |

| Reductive Amination | Aldehydes/Ketones, NaBH₃CN | Secondary Amines | Introduction of diverse substituents. | |

| Schiff Base Formation | Aldehydes/Ketones | Imines | Reversible modification, introduction of aromatic or aliphatic groups. | |

| Ketone Carbonyl | Reduction | NaBH₄, LiAlH₄ | Amino Alcohols | Introduction of a chiral center, increased polarity. |

| Wittig Reaction | Phosphonium ylides | Alkenes | Carbonyl oxygen replaced with a C=C double bond. | |

| Knoevenagel Condensation | Active methylene (B1212753) compounds | α,β-Unsaturated ketones | Extended conjugation, introduction of electron-withdrawing groups. | |

| Pyridine Ring | N-Oxidation | m-CPBA, H₂O₂ | Pyridine N-oxides | Altered electronic properties of the ring, increased solubility. google.com |

| Quaternization | Alkyl halides | Pyridinium salts | Increased water solubility, introduction of a permanent positive charge. | |

| Methyl Group | Oxidation | KMnO₄, SeO₂ | Carboxylic acid, Aldehyde | Introduction of acidic or reactive carbonyl functionality. |

Computational Chemistry and Theoretical Studies on 2 Amino 1 6 Methylpyridin 3 Yl Ethan 1 One

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations are employed to solve the Schrödinger equation for a given molecular system, yielding detailed information about its electronic and geometric properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. arxiv.orgarxiv.org It offers a balance between accuracy and computational cost, making it suitable for studying molecules of this size. nih.govnanobioletters.com DFT calculations are used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy (ground state) structure.

Key ground state properties calculated for 2-amino-1-(6-methylpyridin-3-yl)ethan-1-one would include the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For analogous pyridine (B92270) derivatives, DFT studies using the B3LYP functional with a 6-311G(d,p) basis set are common for obtaining reliable geometric and electronic data. nih.govresearchgate.netresearchgate.net Findings from such studies typically include optimized structural parameters and electronic properties, as illustrated in the hypothetical data tables below.

Table 1: Predicted Geometric Parameters from DFT Optimization Note: This data is illustrative for a typical DFT calculation and not from a specific study on the target compound.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.23 Å |

| C-N (amino) | ~1.46 Å | |

| C-C (keto-amino) | ~1.52 Å | |

| C-C (ring-keto) | ~1.49 Å | |

| Bond Angle | O=C-C (keto) | ~120.5° |

| C-C-N (amino) | ~110.8° | |

| Dihedral Angle | N-C-C=O | Varies with conformation |

Table 2: Calculated Electronic Properties from DFT Note: This data is illustrative for a typical DFT calculation and not from a specific study on the target compound.

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 D |

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data for parametrization. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide systematically improvable accuracy. uwec.edubiomolmd.org While computationally more demanding than DFT, they are often used as a benchmark for high-accuracy predictions of energies and geometries. wayne.eduresearchgate.net

For this compound, MP2 calculations with a large basis set, such as 6-311+G(d,p), could be used to refine the geometric parameters obtained from DFT and to calculate more precise reaction and activation energies for any potential chemical transformations. Comparing results from different levels of theory (e.g., HF, DFT, MP2) helps to assess the reliability of the computational predictions. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. thaiscience.info The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate electrostatic potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are associated with lone pairs on atoms like oxygen and nitrogen.

Blue regions indicate positive electrostatic potential, corresponding to areas of electron deficiency. These sites are prone to nucleophilic attack, often found around hydrogen atoms bonded to electronegative atoms.

Green regions represent neutral or near-zero potential.

For this compound, the MEP map would likely show a significant negative potential (red) around the carbonyl oxygen and the nitrogen of the amino group, identifying them as primary sites for electrophilic interaction. researchgate.net The hydrogen atoms of the amino group would exhibit a positive potential (blue), making them potential hydrogen bond donors. Analysis of the charge distribution helps in understanding intermolecular interactions and preferred binding orientations. researchgate.net

Conformational Landscape and Energy Minima Calculations

The flexibility of this compound, particularly the rotation around the single bonds connecting the pyridine ring, carbonyl group, and amino group, gives rise to various possible conformations (rotational isomers or rotamers). Understanding this conformational landscape is essential as the molecule's shape influences its biological activity and physical properties.

A Potential Energy Surface (PES) is a mathematical or graphical representation of a molecule's energy as a function of its geometry. wikipedia.orglibretexts.org For studying rotational isomers, a relaxed PES scan is performed. This involves systematically changing a specific dihedral angle (e.g., the angle defining the rotation around the C-C bond between the carbonyl and amino groups) in discrete steps, while allowing all other geometric parameters to relax to their minimum energy at each step.

The resulting plot of energy versus the dihedral angle reveals the locations of energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states between these conformers. mdpi.comresearchgate.net The energy difference between a minimum and a transition state is the rotational energy barrier. This analysis identifies the most stable conformations of this compound and the energy required to interconvert between them.

Molecular Dynamics (MD) simulations provide a way to explore the conformational space of a molecule by simulating the motion of its atoms over time. nih.govfu-berlin.de By solving Newton's equations of motion for the system, an MD simulation generates a trajectory that describes how the positions and velocities of the atoms evolve.

For this compound, an MD simulation, often performed in a simulated solvent like water, can reveal the accessible conformations and the dynamics of transitions between them under physiological conditions. nih.gov This method is particularly useful for sampling a wide range of molecular shapes and identifying the most populated conformational states, which are often the most relevant for biological interactions. The simulation provides a dynamic picture of the molecule's flexibility, complementing the static view from PES calculations. nih.gov

Theoretical Prediction of Spectroscopic Properties

Theoretical methods are instrumental in predicting and interpreting the spectroscopic data of molecules. By simulating spectra computationally, scientists can assign experimental signals to specific molecular motions or electronic transitions, leading to a deeper understanding of the molecular structure and electronic environment.

Vibrational Frequency Calculations and Spectral Assignment

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the characteristic vibrations of molecular bonds. Computational methods, particularly Density Functional Theory (DLT), are widely used to calculate the harmonic vibrational frequencies of molecules. mdpi.com These calculations help in the detailed assignment of experimental vibrational spectra.

The process typically involves optimizing the molecular geometry to find its lowest energy conformation. Following optimization, harmonic vibrational frequencies are calculated. researchgate.net It is a common practice to apply scaling factors to the computed frequencies to correct for systematic errors inherent in the theoretical methods and to achieve better agreement with experimental data. tsijournals.com For instance, in studies of aminopyridine and its derivatives, DFT calculations using the B3LYP functional with a 6-31G* basis set have been successfully employed to assign vibrational modes. researchgate.nettsijournals.com The calculated wavenumbers for related molecules like 2-aminopyridine (B139424) show good agreement with experimental values, allowing for the confident assignment of vibrations such as N-H stretching, NH2 scissoring, and C-N stretching modes. tsijournals.com

Table 1: Example of Theoretical Vibrational Mode Assignment for Aminopyridine Moieties

| Vibrational Mode | Typical Calculated Wavenumber Range (cm⁻¹) | Description |

| Asymmetric NH₂ Stretching | 3610 - 3450 | Stretching of the N-H bonds in the amino group out of phase. tsijournals.comresearchgate.net |

| Symmetric NH₂ Stretching | 3490 - 3300 | Stretching of the N-H bonds in the amino group in phase. tsijournals.comresearchgate.net |

| NH₂ Scissoring | 1650 - 1610 | Bending vibration where the H-N-H angle changes. researchgate.nettsijournals.com |

| C-N Stretching | 1330 - 1260 | Stretching of the bond between the pyridine ring carbon and the amino group nitrogen. tsijournals.com |

| NH₂ Wagging | 750 - 650 | Out-of-plane bending of the amino group. tsijournals.com |

Note: This table represents typical data for aminopyridine functional groups based on computational studies of analogous molecules and is for illustrative purposes.

UV-Vis Absorption and Emission Spectra Prediction

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-dependent density functional theory (TD-DFT) is a prominent computational method for predicting UV-Vis absorption spectra. mdpi.comnih.gov It calculates the energies of electronic excitations from the ground state to various excited states, which correspond to the absorption bands observed experimentally. researchgate.net

These calculations yield the maximum absorption wavelength (λmax), the oscillator strength (related to the intensity of the absorption), and the molecular orbitals (MOs) involved in the primary electronic transitions, such as the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transition. rsc.org For complex molecules, TD-DFT calculations are crucial for assigning absorption bands to specific electronic transitions (e.g., π → π* or n → π*). rsc.org The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is often necessary to obtain results that accurately reflect experimental conditions. nih.gov

Table 3: Illustrative TD-DFT Output for a Generic Aromatic Aminoketone

| Excited State | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Character |

| S1 | 350 | 0.25 | HOMO -> LUMO | π -> π |

| S2 | 295 | 0.08 | HOMO-1 -> LUMO | π -> π |

| S3 | 270 | 0.01 | HOMO -> LUMO+1 | n -> π* |

Note: The data in this table is hypothetical and serves to illustrate the typical output of a TD-DFT calculation. It does not represent calculated data for this compound.

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for elucidating the detailed steps of chemical reactions. By mapping the potential energy surface, these methods can identify the most likely pathway from reactants to products, providing insights into reaction feasibility and kinetics. cuny.edu

Transition State Characterization and Activation Barrier Calculation

Understanding a chemical reaction mechanism involves characterizing the structures of reactants, products, and any intermediates, as well as the transition states that connect them. rsc.org A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. ucsb.edu Locating this first-order saddle point is a key goal of computational reaction modeling. ims.ac.jp

Methods like the Nudged Elastic Band (NEB) or Eigenvector Following are used to find transition state structures. ucsb.edulibretexts.org Once the transition state is located, a frequency calculation is performed to confirm its identity; a valid transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. libretexts.org The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡). This barrier is crucial as it determines the reaction rate; a higher barrier corresponds to a slower reaction. nih.gov Such calculations can provide deep mechanistic insights, for example, into aminolysis or hydride transfer reactions involving carbonyl compounds. nih.govresearchgate.net

Solvent Effects and Catalysis Modeling

Reactions are most often carried out in a solvent, which can significantly influence the reaction mechanism and energetics. Computational models can account for these solvent effects through either implicit or explicit models. cuny.edu Implicit models, like the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, which is a computationally efficient way to capture bulk solvent effects. cuny.edu Explicit models involve including a number of individual solvent molecules in the calculation, which can be crucial when specific solvent-solute interactions, like hydrogen bonding, play a key role.

Computational chemistry is also extensively used to model catalysis. For reactions involving pyridine derivatives, various catalytic systems, including transition metals and organocatalysts, have been studied. mdpi.comresearchgate.netacs.orgnih.gov Theoretical models can help understand how a catalyst works by:

Modeling the coordination of the catalyst with the substrate.

Calculating how the catalyst lowers the activation energy barrier of the rate-determining step.

Explaining the origins of stereoselectivity in asymmetric catalysis. mdpi.com

By simulating the entire catalytic cycle, researchers can rationalize experimental observations and predict the efficacy of new catalyst designs. nih.gov

Advanced Applications and Functional Materials Research Involving 2 Amino 1 6 Methylpyridin 3 Yl Ethan 1 One Scaffold

A Versatile Building Block in Complex Chemical Synthesis (Non-Biological Targets)

The inherent reactivity of the amino and ketone functionalities, combined with the electronic properties of the methylpyridine ring, makes 2-amino-1-(6-methylpyridin-3-yl)ethan-1-one a valuable precursor in organic synthesis.

Precursor for Novel Heterocyclic Architectures

The synthesis of complex heterocyclic compounds is a cornerstone of medicinal and materials chemistry. While specific examples detailing the use of this compound as a direct precursor are not extensively documented in publicly available literature, its structural motifs are common in the synthesis of various nitrogen-containing heterocycles. The primary amine and ketone groups can participate in a variety of cyclization and condensation reactions to form fused ring systems. For instance, compounds with similar aminoketone backbones are known to be key intermediates in the synthesis of pyrazoles, pyrimidines, and other fused heterocyclic systems through reactions with dinucleophiles. nih.govresearchgate.net The general strategy involves the reaction of the ketone with a hydrazine (B178648) derivative to form a pyrazole, or with a 1,3-dicarbonyl compound to yield a pyridine (B92270) ring. The amino group can also be a reactive handle for building further complexity onto the molecule.

Scaffold for Multicomponent Reactions and Combinatorial Chemistry

Multicomponent reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govrsc.orgresearchgate.net This approach is highly valued for its efficiency and atom economy, making it ideal for generating libraries of compounds for screening purposes. The structure of this compound, containing both a nucleophilic amine and an electrophilic ketone, makes it a theoretically ideal candidate for use as a scaffold in MCRs. For example, it could potentially participate in Ugi or Passerini reactions, which are classic examples of MCRs that utilize amines and carbonyl compounds. nih.gov However, specific published research detailing the application of this particular compound in MCRs to generate combinatorial libraries is not readily found. The principles of MCRs suggest that this compound could be a valuable, yet underexplored, scaffold in this area of chemical synthesis. nih.govmdpi.com

Coordination Chemistry and Ligand Design

The presence of both a nitrogen atom in the pyridine ring and the nitrogen of the amino group provides multiple potential coordination sites, making this compound an interesting ligand for the synthesis of metal complexes. wikipedia.orgnih.govmdpi.com

Synthesis and Characterization of Metal Complexes

The field of coordination chemistry extensively studies how ligands bind to central metal atoms or ions. byjus.com Aminopyridine derivatives are well-known for their ability to form stable complexes with a wide range of transition metals. uobaghdad.edu.iq The synthesis of such complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent. While specific studies on the metal complexes of this compound are sparse, the general principles of coordination chemistry suggest that it could act as a bidentate or even a tridentate ligand. The resulting metal complexes would be characterized by various spectroscopic techniques such as FT-IR, UV-Vis, and NMR spectroscopy, as well as by X-ray crystallography to determine their precise three-dimensional structures.

Investigation of Binding Modes and Coordination Geometries

The way in which a ligand binds to a metal center (binding mode) and the resulting spatial arrangement of the ligands around the metal (coordination geometry) are fundamental aspects of coordination chemistry. libretexts.orgmsu.edu For this compound, several binding modes are conceivable. It could coordinate to a metal through the pyridine nitrogen and the amino nitrogen, forming a stable five-membered chelate ring. The geometry of the resulting complex would depend on the nature of the metal ion, its oxidation state, and the other ligands present in the coordination sphere. Common geometries for transition metal complexes include octahedral, tetrahedral, and square planar. uomustansiriyah.edu.iqnih.gov The specific binding mode and geometry would have a significant impact on the electronic and chemical properties of the resulting metal complex.

Catalytic Applications of Metal Complexes (e.g., in Organic Reactions, excluding biological catalysis)

Transition metal complexes are widely used as catalysts in a vast array of organic reactions. cas.orgmdpi.com The ligand plays a crucial role in tuning the reactivity and selectivity of the metal catalyst. Metal complexes derived from aminopyridine ligands have shown promise in various catalytic applications. rsc.org While direct catalytic applications of metal complexes of this compound have not been specifically reported, the structural features suggest potential utility. For example, if a chiral version of this ligand were synthesized, its metal complexes could be explored as catalysts in asymmetric synthesis. The electronic properties of the pyridine ring and the substituents could be modified to fine-tune the catalytic activity for specific organic transformations, such as oxidation, reduction, or cross-coupling reactions. academie-sciences.frmdpi.com

Supramolecular Chemistry and Self-Assembly Studies

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent intermolecular forces. The this compound scaffold is well-suited for such studies due to its capacity for hydrogen bonding, π-π stacking, and metal coordination.

The aminopyridine moiety is a versatile building block for the construction of ordered supramolecular aggregates. The amino group can act as a hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor. This dual functionality allows for the formation of self-complementary hydrogen bonds, leading to the assembly of molecules into well-defined one-, two-, or three-dimensional networks. rsc.orgepa.gov

For instance, 2-aminopyridine (B139424) derivatives have been shown to form dimeric structures through N-H···N hydrogen bonds. rsc.org The resulting supramolecular synthons can then be further organized into more complex architectures through weaker interactions. The crystal engineering of such compounds often involves the strategic placement of other functional groups to direct the self-assembly process. In the case of this compound, the ketone group could also participate in hydrogen bonding, further influencing the packing of the molecules in the solid state.

The table below illustrates the types of non-covalent interactions that could potentially be involved in the self-assembly of the this compound scaffold, based on studies of analogous compounds.

| Interaction Type | Potential Participating Groups | Expected Outcome |

| Hydrogen Bonding | Amino group (donor), Pyridine nitrogen (acceptor), Ketone oxygen (acceptor) | Formation of dimers, chains, or sheets |

| π-π Stacking | Pyridine ring | Stabilization of layered structures |

| C-H···O Interactions | Methyl group, Methylene (B1212753) group, Ketone oxygen | Directional control of crystal packing |

| Metal Coordination | Pyridine nitrogen, Amino group, Ketone oxygen | Formation of coordination polymers and metal-organic frameworks |

It is important to note that the actual self-assembled structures would depend on various factors, including the crystallization conditions and the presence of co-crystallizing agents. The co-crystallization of aminopyridines with carboxylic acids, for example, is a well-known strategy for creating robust hydrogen-bonded networks. researchgate.net

While specific studies on the host-guest chemistry of this compound are not available, the aminopyridine scaffold is a known component in molecular recognition systems. The pyridine ring can act as a guest within the cavities of larger host molecules, such as cyclodextrins or cucurbiturils. researchgate.netrsc.org The binding is typically driven by a combination of hydrophobic interactions and hydrogen bonding.

Furthermore, derivatives of this scaffold could be designed to act as hosts for specific guest molecules. The introduction of additional functional groups could create a well-defined binding pocket capable of selectively recognizing and binding to target species. This could have potential applications in sensing, separation, and catalysis.

Integration into Polymeric Materials or Nanostructures for Non-Biological Functions

The functional groups present in this compound make it a suitable monomer or functionalizing agent for the creation of advanced polymeric materials and nanostructures.

The primary amine group can be readily incorporated into polymer backbones through reactions such as amidation or imine formation. This would allow for the synthesis of polymers with pendant aminopyridine units, which could impart specific properties to the material, such as metal-binding capabilities or pH-responsiveness. The incorporation of aminopyridine moieties into polymers has been explored for applications in areas such as catalysis and materials with tunable fluorescence. nih.gov

Moreover, the aminopyridine scaffold can be used to modify the surface of nanostructures. For instance, self-assembled monolayers of aminopyridine derivatives have been used to induce the nucleation and growth of thin metal films, leading to the formation of transparent conductive electrodes. nih.gov The amino group can also serve as an anchor for the attachment of other functional molecules to the surface of nanoparticles.

The table below summarizes potential non-biological applications of polymeric materials and nanostructures incorporating the this compound scaffold, based on the known functionalities of aminopyridine derivatives.

| Material Type | Method of Integration | Potential Application |

| Functional Polymers | Polymerization of a modified monomer | Metal-ion scavenging, Chemosensors, Catalysis |

| Surface-Modified Nanoparticles | Covalent attachment via the amino group | Directed self-assembly, Nanocatalysis, Functional coatings |

| Coordination Polymers | Reaction with metal ions | Gas storage, Separation, Luminescent materials |

Future Directions and Emerging Research Avenues for 2 Amino 1 6 Methylpyridin 3 Yl Ethan 1 One

Development of Highly Efficient and Sustainable Synthetic Methodologies

The future synthesis of 2-AMINO-1-(6-METHYLPYRIDIN-3-YL)ETHAN-1-ONE and its derivatives will likely focus on green and sustainable chemistry principles. unibo.it Traditional multi-step syntheses often involve hazardous reagents and generate significant waste. ijarsct.co.in Modern approaches aim to improve efficiency, reduce environmental impact, and enhance atom economy.

Future research in this area could explore:

One-Pot Multi-Component Reactions (MCRs): MCRs offer an efficient route to complex molecules like aminoketones in a single step from simple precursors. researchgate.netnih.gov A potential MCR for the target compound could involve the condensation of a 6-methylnicotinaldehyde (B1311806) derivative, a nitrogen source (such as ammonia (B1221849) or an amine), and a suitable one-carbon component. The development of novel MCRs would significantly streamline the synthesis, making it more time- and cost-effective. nih.gov

Catalytic Approaches: The use of novel catalysts can enhance the efficiency and selectivity of synthetic transformations. Research into transition-metal catalysis, particularly with earth-abundant metals, could lead to more sustainable methods for the formation of the carbon-nitrogen and carbon-carbon bonds within the molecule. acs.org Furthermore, biocatalysis, utilizing enzymes to perform specific chemical transformations, presents a highly green alternative to traditional chemical synthesis. ijarsct.co.in

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could enable more efficient and reproducible production.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates and improve yields in organic synthesis. nih.gov Exploring microwave-assisted protocols for the key synthetic steps could lead to more rapid and energy-efficient production of the target compound. nih.gov

| Synthetic Approach | Potential Advantages | Key Research Focus |

|---|---|---|

| Multi-Component Reactions (MCRs) | High atom economy, reduced waste, simplified purification | Design of novel one-pot procedures and catalyst discovery. researchgate.netnih.gov |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Identification and engineering of enzymes for specific bond formations. ijarsct.co.in |

| Flow Chemistry | Enhanced safety, scalability, and process control | Development of continuous manufacturing processes. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency | Optimization of reaction conditions under microwave irradiation. nih.govnih.gov |

Exploration of Novel Reactivity and Unconventional Chemical Transformations

The aminoketone and methylpyridine moieties in this compound provide multiple sites for chemical modification, opening the door to a wide range of novel transformations. Future research could focus on leveraging this reactivity to create a diverse library of derivatives with unique properties.

Key areas for exploration include:

Functionalization of the Pyridine (B92270) Ring: The pyridine ring can undergo various electrophilic and nucleophilic substitution reactions. globalresearchonline.net Research into late-stage functionalization of the pyridine core would allow for the rapid generation of analogs with tailored electronic and steric properties. This could include C-H activation strategies to introduce new substituents at specific positions on the ring. researchgate.net

Transformations of the Aminoketone Group: The aminoketone functional group is a versatile handle for further chemical modifications. The ketone can be reduced to an alcohol, converted to an imine, or used in various carbon-carbon bond-forming reactions. nih.gov The amino group can be acylated, alkylated, or used as a directing group for subsequent reactions.

Skeletal Editing of the Pyridine Core: Emerging techniques in "skeletal editing" allow for the targeted insertion, deletion, or replacement of atoms within a heterocyclic ring. nih.gov Applying these strategies to this compound could lead to the synthesis of entirely new heterocyclic scaffolds with novel properties.

Photoredox Catalysis: Photoredox catalysis has emerged as a powerful tool for enabling novel and previously challenging chemical transformations under mild conditions. researchgate.net Investigating the reactivity of the target compound under photoredox conditions could uncover new reaction pathways for its functionalization. rsc.org

Advanced in silico Design and Predictive Modeling for Structure-Property Relationships

Computational chemistry and in silico modeling are indispensable tools in modern chemical research. For this compound, these approaches can accelerate the discovery of new derivatives with desired properties and provide a deeper understanding of their behavior at the molecular level.

Future research in this area should focus on:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to predict the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. researchgate.netnih.gov This information can guide the design of new synthetic targets and help to rationalize experimental observations.

Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR models can be developed to correlate the structural features of a series of derivatives with their physicochemical properties, such as solubility, lipophilicity, and electronic properties. researchgate.netresearchgate.net These models can then be used to predict the properties of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

Molecular Docking and Dynamics Simulations: If the compound or its derivatives are explored for applications in areas such as materials science or catalysis, molecular docking and dynamics simulations can provide insights into their interactions with other molecules or surfaces. fums.ac.ir This can aid in the rational design of molecules with enhanced performance.

Machine Learning and Artificial Intelligence: The application of machine learning and AI algorithms to large datasets of chemical information is revolutionizing chemical research. mdpi.com These approaches could be used to predict the properties and potential applications of derivatives of this compound, as well as to propose novel synthetic routes.

| Modeling Technique | Application | Potential Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Prediction of electronic structure and reactivity. researchgate.netnih.gov | Guidance for synthetic design and understanding of reaction mechanisms. |

| QSPR Modeling | Correlation of molecular structure with physicochemical properties. researchgate.netnih.gov | Predictive models for rapid screening of virtual compound libraries. |

| Molecular Dynamics (MD) Simulations | Simulation of molecular motion and interactions over time. fums.ac.ir | Insights into the dynamic behavior of the molecule in different environments. |

| Machine Learning/AI | Analysis of large chemical datasets to identify patterns and make predictions. mdpi.com | Accelerated discovery of new derivatives with desired properties. |

Expansion into Diverse Functional Materials and Advanced Chemical Technologies (Non-Prohibited Areas)

The structural features of this compound suggest its potential as a building block for a variety of functional materials and in advanced chemical technologies, excluding any prohibited applications.

Future research could investigate its use in:

Organic Electronics: Pyridine-containing molecules are of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). rsc.org The electronic properties of the target compound could be tuned through chemical modification to make it suitable for use as an electron-transporting material, a hole-transporting material, or an emissive component in such devices.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the aminoketone group can act as coordination sites for metal ions. This suggests that this compound could be used as a ligand for the synthesis of coordination polymers and MOFs. These materials have potential applications in gas storage, catalysis, and sensing.

Corrosion Inhibitors: Organic compounds containing nitrogen and oxygen atoms, particularly those with aromatic rings, are often effective corrosion inhibitors. The target molecule could be investigated for its ability to adsorb onto metal surfaces and protect them from corrosion.

Precursors for Novel Heterocyclic Scaffolds: The compound can serve as a versatile starting material for the synthesis of more complex heterocyclic systems through cyclization reactions involving the aminoketone functionality. nih.gov These new scaffolds could exhibit unique photophysical or electronic properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-amino-1-(6-methylpyridin-3-yl)ethan-1-one?

- Methodological Answer : Synthesis typically involves condensation reactions between 6-methylnicotinaldehyde and nitroethane under basic conditions, followed by catalytic hydrogenation to reduce the nitro group to an amine. Protecting groups (e.g., Boc) may be used to prevent side reactions during intermediate steps. Characterization via -NMR and LC-MS is critical to confirm purity and structure, as exemplified in studies of structurally related amino ketones .

Q. Which spectroscopic techniques are essential for structural elucidation of this compound?

- Methodological Answer :

- -/-NMR : Assign peaks for the pyridine ring (e.g., aromatic protons at δ 8.3–8.5 ppm) and ketone/amine groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion ([M+H]) and fragmentation patterns.

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm) and amine (N-H, ~3300 cm) stretches.

- Cross-referencing with computational predictions (e.g., InChI-derived properties) enhances accuracy .

Q. How can researchers address solubility challenges during in vitro assays?

- Methodological Answer : Solubility can be improved using co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80). Pre-formulation studies, including logP calculations (e.g., XlogP ~1.1 for analogous compounds) and experimental determination via shake-flask methods, guide solvent selection .

Advanced Research Questions

Q. How can crystallographic data resolve tautomeric ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (via SHELX suite) refines the structure and identifies tautomeric forms. Hydrogen bonding networks and dihedral angles between the pyridine and ketamine moieties provide critical evidence. High-resolution data (≤0.8 Å) minimizes model bias .

Q. What strategies mitigate contradictory bioactivity results across studies?

- Methodological Answer :

- Standardized Assays : Use validated cell lines (e.g., HEK-293 for receptor binding) and control compounds.

- Data Triangulation : Combine in vitro (e.g., enzyme inhibition) and in silico (e.g., molecular docking) results.

- Meta-Analysis : Apply statistical tools to harmonize datasets, accounting for variables like assay pH or incubation time .

Q. How can computational models predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADME Prediction : Tools like SwissADME calculate topological polar surface area (TPSA, ~62.3 Ų) and blood-brain barrier permeability.

- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to assess metabolic stability.

- QSAR Models : Relate structural descriptors (e.g., electron-withdrawing groups on pyridine) to bioavailability .

Q. What experimental designs optimize selectivity in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Analog Synthesis : Introduce substituents (e.g., halogens) at the pyridine 4-position to modulate steric/electronic effects.

- Selectivity Profiling : Screen against off-target receptors (e.g., serotonin receptors for CNS applications) using radioligand binding assays.

- Crystallographic Mapping : Overlay ligand-receptor complexes (e.g., PDB entries) to identify critical binding residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |